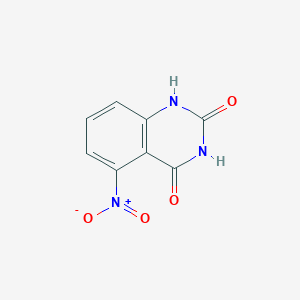
5-Nitroquinazoline-2,4(1H,3H)-dione
Vue d'ensemble
Description
5-Nitroquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . For instance, the reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one in the presence of a catalytic amount of CuBr in K2CO3 and benzene at 80°C for 1 hour gave quinazolines in 46%–77% yields .Molecular Structure Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .Chemical Reactions Analysis
Quinazolines have been synthesized through various transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical And Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form .Applications De Recherche Scientifique
Structural Characterization and Synthesis
- Synthesis and Characterization: 5-Nitroquinazoline-2,4(1H,3H)-dione and its derivatives have been synthesized using various methods. The structural characterization of these compounds includes techniques like X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. These studies are crucial for understanding the molecular structure and properties of these compounds (Kesternich et al., 2013).
Chemical Reactions and Derivatives
- Chemical Transformations: The compound has been used as a precursor for various chemical reactions, leading to the synthesis of different derivatives. These derivatives have potential applications in pharmaceuticals and other areas of chemistry (Aziane et al., 2002).
Luminescent Properties
- Luminescence Studies: The luminescent properties of 5-Nitroquinazoline-2,4(1H,3H)-dione derivatives have been explored. These studies are significant for potential applications in materials science, particularly in the development of new luminescent materials (Farouk et al., 2011).
Potential Medicinal Applications
- Pharmacological Properties: Although detailed information on drug use and dosage is excluded as per the request, it's noteworthy that the derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione have attracted interest due to their pharmacological properties. These compounds have been the subject of research for their potential medicinal applications (Farouk et al., 2013).
Crystal Structure Analysis
- Crystallography: Detailed crystallographic analysis of related compounds provides insights into their molecular geometry, which is vital for understanding their reactivity and potential applications in various fields (Candan et al., 2001).
Green Chemistry Approaches
- Sustainable Synthesis Methods: Research has been conducted on developing efficient, sustainable methods for synthesizing derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione. These methods align with the principles of green chemistry, emphasizing the reduction of hazardous substances and the efficient use of resources (Patil et al., 2008).
Orientations Futures
Quinazolines and quinazolinones have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This suggests that they may continue to be a significant area of research in medicinal chemistry, with potential for the development of novel therapeutic agents .
Propriétés
IUPAC Name |
5-nitro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAHRTQKXUKYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599001 | |
| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
174565-65-2 | |
| Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


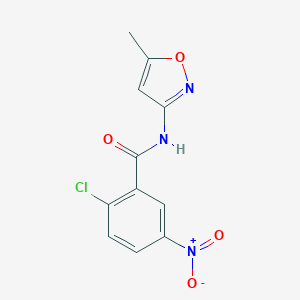
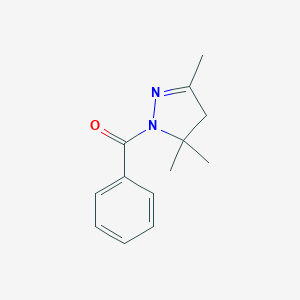
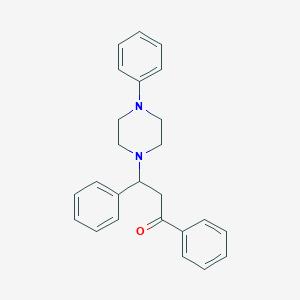
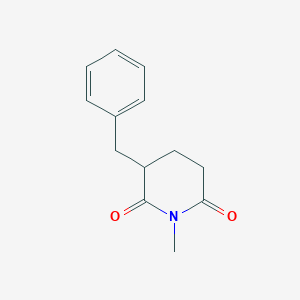
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)
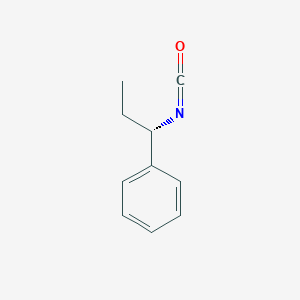
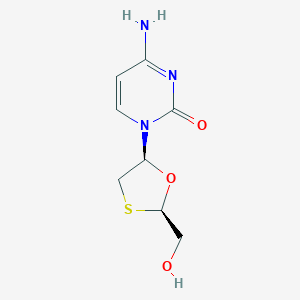
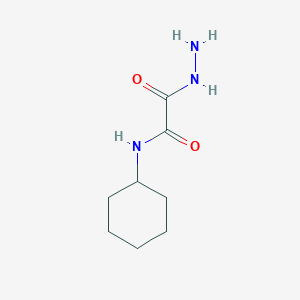
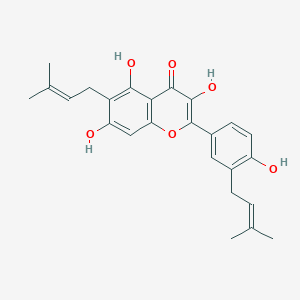
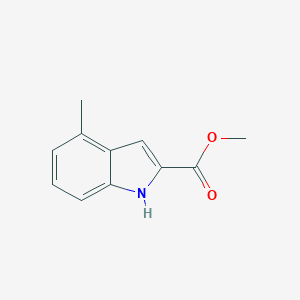
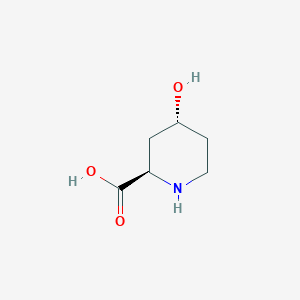
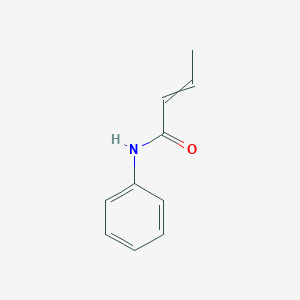
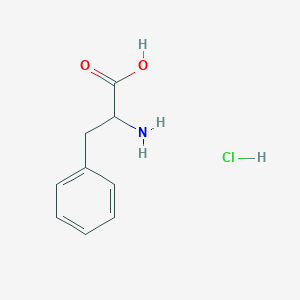
![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)